molecular formula C10H13BrO2S B1287639 1-Bromo-4-(butane-1-sulfonyl)benzene CAS No. 403793-28-2

1-Bromo-4-(butane-1-sulfonyl)benzene

Cat. No. B1287639
M. Wt: 277.18 g/mol
InChI Key: JFOOLODLNJPCDW-UHFFFAOYSA-N
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Description

1-Bromo-4-(butane-1-sulfonyl)benzene is a compound that can be associated with bromo aromatic compounds and sulfonated benzene derivatives. While the specific compound is not directly studied in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are discussed, which can provide insights into the behavior and characteristics of 1-Bromo-4-(butane-1-sulfonyl)benzene.

Synthesis Analysis

The synthesis of related compounds involves the use of Brønsted acid catalysts and bromination agents. For instance, 4-(Succinimido)-1-butane sulfonic acid has been used as an efficient and reusable catalyst for the synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions, which suggests that similar sulfonic acid derivatives could be involved in the synthesis of 1-Bromo-4-(butane-1-sulfonyl)benzene . Additionally, N, N'-Dibromo-N, N' -1,2-Ethylene bis(2,5-Dimethyl Benzene Sulfonamide) has been applied as a novel selective bromination agent for aromatic compounds, indicating that bromination is a key step in the synthesis of bromo-substituted benzene derivatives .

Molecular Structure Analysis

The molecular structure of bromo-substituted benzene derivatives has been extensively studied using X-ray diffraction (XRD) analysis. For example, the crystal structure of 1-(2-pyridiniomethyl)-2,4-bis(phenylsulfonyl)benzene bromide has been determined, revealing a triclinic structure with specific geometrical parameters and strong interionic hydrogen bonds . This suggests that 1-Bromo-4-(butane-1-sulfonyl)benzene may also exhibit distinct geometrical features and intermolecular interactions that could be elucidated through similar XRD studies.

Chemical Reactions Analysis

The reactivity of bromo-substituted benzene derivatives is influenced by the presence of bromine and other substituents on the benzene ring. The selective bromination of aromatic compounds has been observed, with the formation of para-bromo isomers in the presence of mono-activated substituents . This indicates that the chemical reactivity of 1-Bromo-4-(butane-1-sulfonyl)benzene would be affected by the position of the bromine and sulfonyl groups, potentially leading to specific reaction pathways and products.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted benzene derivatives are characterized by their intermolecular interactions, such as C–H···Br, C–Br···Br, and C–Br···π interactions . These interactions contribute to the compounds' crystal packing and stability. The variability in packing motifs among closely related compounds suggests that 1-Bromo-4-(butane-1-sulfonyl)benzene could exhibit unique physical properties depending on its molecular conformation and the nature of its intermolecular interactions.

Scientific Research Applications

Multi-Coupling Reagents in Organic Synthesis

Compounds similar to 1-Bromo-4-(butane-1-sulfonyl)benzene, such as 3-Bromo-2-(tert-butylsulfonyl)-1-propene, have been utilized as versatile multi-coupling reagents in organic synthesis. These reagents can react with various electrophiles to yield highly functionalized sulfones, which can be further transformed into enones or dienones, showcasing their utility in constructing complex organic molecules (Auvray, Knochel, & Normant, 1985).

Building Blocks for Molecular Electronics

Aryl bromides, akin to 1-Bromo-4-(butane-1-sulfonyl)benzene, serve as crucial precursors for thiol end-capped molecular wires in molecular electronics. These compounds are converted into oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations, highlighting their importance in the development of molecular electronic devices (Stuhr-Hansen et al., 2005).

Catalysts for Organic Synthesis

4-(Succinimido)-1-butane sulfonic acid, a compound related to the sulfonyl functionality in 1-Bromo-4-(butane-1-sulfonyl)benzene, has been identified as an efficient and reusable Brönsted acid catalyst. It facilitates the synthesis of various organic compounds under solvent-free conditions, demonstrating high yield, clean reactions, and simple methodology. This application underscores the role of such compounds in green chemistry and sustainable chemical processes (Khaligh et al., 2016).

Applications in Desulfurization Processes

The research also explores the use of sulfonic acid-based compounds in the extraction and oxidative desulfurization of diesel fuel. These compounds, acting as both extractants and catalysts, significantly remove sulfur from diesel, indicating their potential in environmental and energy-related applications. This application highlights the versatility of sulfonic acid derivatives in addressing critical industrial challenges (Gao et al., 2010).

Safety And Hazards

The safety data sheet for 1-Bromo-4-(butane-1-sulfonyl)benzene indicates that it is intended for research and development use only, and not for medicinal, household, or other uses . Specific safety and hazard information for this compound is not detailed in the available resources.

properties

IUPAC Name

1-bromo-4-butylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2S/c1-2-3-8-14(12,13)10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOOLODLNJPCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30616335
Record name 1-Bromo-4-(butane-1-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(butylsulfonyl)benzene

CAS RN

403793-28-2
Record name 1-Bromo-4-(butane-1-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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